1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(3,5-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4/c1-27-17-8-15(9-18(10-17)28-2)23-20(26)22-11-13-7-19(25)24(12-13)16-5-3-14(21)4-6-16/h3-6,8-10,13H,7,11-12H2,1-2H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNHAHBCNPSCBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidinone Ring Formation
The 5-oxopyrrolidin-3-yl core is synthesized via 1,3-dipolar cycloaddition, a method validated for analogous structures. Hydroximoyl chlorides derived from aryl aldehydes react with N-vinyl-2-pyrrolidinone in dichloromethane at 0°C, catalyzed by triethylamine. This approach yields 3-aryl-5-(2-oxopyrrolidin-1-yl)-4,5-dihydroisoxazoles, which undergo reductive ring-opening to form the pyrrolidinone scaffold.
Optimization Parameters
- Temperature : Maintaining 0°C during nitrile oxide generation prevents premature cycloaddition.
- Solvent : Dichloromethane ensures solubility of hydrophobic intermediates while stabilizing reactive nitrile oxides.
- Catalyst : Triethylamine (1.5 equivalents) facilitates dehydrohalogenation of hydroximoyl chlorides.
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Cycloaddition | N-Vinyl-2-pyrrolidinone | 0°C → RT, 12 hr | 43–72 |
| Reductive Opening | H₂/Pd-C | EtOH, 50°C | 85 |
Introduction of 4-Chlorophenyl Group
The 4-chlorophenyl moiety is introduced via nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling. NAS employs 1-chloro-4-nitrobenzene and the pyrrolidinone intermediate in dimethylformamide (DMF) at 120°C, achieving substitution at the pyrrolidinone nitrogen. Alternatively, Suzuki-Miyaura coupling using 4-chlorophenylboronic acid and a brominated pyrrolidinone precursor offers regioselectivity.
Comparative Analysis
- NAS : Requires electron-deficient aryl halides and elevated temperatures but avoids transition metals.
- Suzuki Coupling : Operates under milder conditions (80°C) with Pd(PPh₃)₄ as catalyst, yielding >90% substitution.
| Method | Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NAS | K₂CO₃ | 120 | 68 |
| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 92 |
Methylenation at Pyrrolidin-3-yl Position
The methylene bridge between the pyrrolidinone and urea groups is installed via alkylation. Treatment of 1-(4-chlorophenyl)-5-oxopyrrolidin-3-ol with methyl iodide in tetrahydrofuran (THF) under basic conditions (NaH) affords the methyl ether intermediate. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the ketone, which undergoes Wittig reaction with methyltriphenylphosphonium ylide to introduce the methylene group.
Critical Controls
- Base Selection : Sodium hydride ensures deprotonation without side reactions.
- Oxidation State : PCC selectively oxidizes secondary alcohols to ketones without over-oxidation.
Urea Bond Formation
The urea linkage is constructed using carbonyl diimidazole (CDI)-mediated coupling. 3,5-Dimethoxyaniline is reacted with CDI (1.2 equivalents) in water at 0°C to form the carbonylimidazolide intermediate. Subsequent addition of the pyrrolidinone-methylamine derivative at room temperature yields the unsymmetrical urea.
Reaction Profile
- Temperature : 0°C for imidazolide formation prevents isocyanate dimerization.
- Solvent : Aqueous conditions facilitate byproduct removal via filtration.
- Stoichiometry : 1.2:1 CDI:amine ratio maximizes intermediate conversion.
| Component | Quantity (mmol) | Role |
|---|---|---|
| 3,5-Dimethoxyaniline | 1.0 | Nucleophile |
| CDI | 1.2 | Activator |
| Reaction Time | 4 hr | Completion Monitor |
Purification and Characterization
Chromatography : Flash silica gel chromatography (ethyl acetate/hexane, 3:7) removes unreacted amines and imidazole byproducts.
Crystallization : Recrystallization from ethanol/water mixtures enhances purity to >98%.
Analytical Validation
- ¹H NMR : Aromatic protons at δ 6.8–7.3 ppm confirm 3,5-dimethoxyphenyl and 4-chlorophenyl groups.
- IR Spectroscopy : Urea C=O stretch at 1640–1680 cm⁻¹ verifies bond formation.
- HPLC : Retention time consistency (tR = 12.3 min) ensures batch-to-batch reproducibility.
Industrial Scalability Considerations
Continuous Flow Synthesis : Microreactors with residence time <10 minutes improve heat transfer during exothermic urea formation.
Catalyst Recycling : Immobilized Pd catalysts in Suzuki coupling reduce metal leaching and costs.
Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) decreases environmental toxicity.
Chemical Reactions Analysis
Types of Reactions
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Impact :
- Chlorophenyl vs.
- Dimethoxyphenyl Position : The 3,5-dimethoxy configuration in the target compound versus 2,4-dimethoxy in Compound 1 alters steric and electronic profiles, which could modulate binding to enzymatic targets like glucokinase .
- Pyrrolidinone vs. Pyrazole: The pyrrolidin-5-one core in the target compound introduces a rigid, polar moiety absent in MK13, possibly influencing solubility and hydrogen-bonding interactions .
Biological Activity
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. With a molecular formula of C_{20}H_{24}ClN_{3}O_{3} and a molecular weight of approximately 403.86 g/mol, this compound features a complex structure that includes a pyrrolidinone ring, a chlorophenyl group, and a urea moiety. This article explores the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate the activity of these targets, leading to therapeutic effects. The compound's unique arrangement of functional groups allows for diverse reactivity, suggesting potential applications in medicinal chemistry.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : It has been studied for its potential to inhibit various enzymes involved in disease pathways.
- Antibacterial Activity : Preliminary studies suggest moderate to strong antibacterial effects against certain strains, including Salmonella typhi and Bacillus subtilis.
- Acetylcholinesterase Inhibition : Some derivatives have shown significant inhibitory activity against acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases.
1. Antibacterial Activity
A study evaluating the antibacterial properties of various compounds similar in structure to this compound revealed that certain derivatives exhibited significant activity against bacterial strains. The IC50 values for these compounds ranged from 0.63 µM to 6.28 µM, indicating strong potential for further development as antibacterial agents .
2. Enzyme Inhibition Studies
In silico docking studies have been conducted to elucidate the binding interactions between the compound and target enzymes. These studies demonstrated that the compound could effectively bind to active sites of enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-Chlorophenyl)-3-methylurea | Contains a chlorophenyl group and urea linkage | Simpler structure with less biological activity |
| 1-(4-Methoxyphenyl)-3-methylurea | Similar urea moiety but with methoxy instead of chlorophenyl | Different electronic properties due to methoxy |
| 3-(3,5-Dimethoxyphenyl)urea | Lacks the pyrrolidinone ring | Focuses on urea functionality without additional complexity |
Q & A
Q. What are the optimal synthetic routes for preparing 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,5-dimethoxyphenyl)urea, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions:
Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-aminobutyric acid derivatives) under acidic/basic conditions, as seen in analogous urea-pyrrolidinone compounds .
Functionalization : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or coupling reactions.
Urea Linkage : Reacting the pyrrolidinone intermediate with 3,5-dimethoxyphenyl isocyanate under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .
Optimization Strategies :
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing 3,5-dimethoxyphenyl substituents via aromatic proton splitting patterns) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-HRMS for [M+H]+ ion).
- HPLC-PDA : Assesses purity (>95%) and detects impurities from incomplete substitution or oxidation .
- X-ray Crystallography : Resolves 3D conformation, particularly the spatial arrangement of the chlorophenyl and dimethoxyphenyl groups .
Q. How should researchers design initial biological activity screens for this compound?
Methodological Answer:
- Target Selection : Prioritize enzymes/receptors with known sensitivity to urea derivatives (e.g., kinases, GPCRs) based on structural analogs .
- Assay Types :
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the roles of the chlorophenyl and dimethoxyphenyl groups?
Methodological Answer:
- Substituent Variation : Synthesize analogs with:
- Biological Testing : Compare IC₅₀ values across analogs using standardized assays.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to targets like kinase active sites .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardize Assay Conditions : Control pH, temperature, and solvent concentrations (e.g., DMSO <0.1% to avoid cytotoxicity) .
- Validate Reproducibility : Replicate assays across independent labs using identical compound batches.
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and confounding variables (e.g., cell line genetic drift) .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and hERG channel inhibition .
- Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s BioLuminate .
- Toxicity Profiling : Cross-reference with ToxCast database to flag potential hepatotoxicity risks from the chlorophenyl moiety .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Methodological Answer:
- Stability Studies :
- pH Stability: Incubate in buffers (pH 1–10) and monitor degradation via HPLC (e.g., hydrolysis of urea linkage under acidic conditions) .
- Thermal Stability: Use DSC/TGA to determine decomposition thresholds (>150°C typical for urea derivatives) .
- Storage Recommendations : Store lyophilized at -20°C in amber vials to prevent photodegradation of the dimethoxyphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
